molecular formula C8H9ClN4 B3032256 N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine CAS No. 13308-88-8

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine

Cat. No.: B3032256
CAS No.: 13308-88-8
M. Wt: 196.64 g/mol
InChI Key: UYZKWRHTYCCDMP-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine is a chemical research reagent belonging to a class of compounds known as amidinohydrazones. This compound is of significant interest in early-stage pharmacological research, particularly in the field of neuropharmacology, due to its structural similarity to potent, non-peptide agonists of the relaxin family peptide receptors, specifically RXFP3 and RXFP4 . The relaxin-3/RXFP3 system in the brain is a compelling therapeutic target implicated in the modulation of stress responses, feeding behavior, and motivation for reward . Precise research tools are required to probe its functions, and small-molecule agonists like those in this chemical class provide valuable alternatives to peptide-based ligands. The proposed mechanism of action for this compound class is the activation of the Gαi/o-protein coupled receptor RXFP3, leading to the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cellular models . Researchers can utilize this compound as a building block or reference standard in structure-activity relationship (SAR) studies aimed at developing and optimizing novel neuropharmacological research ligands. Its core structure, featuring a chlorophenyl methylidene amino group linked to a guanidine moiety, is a key pharmacophore for receptor binding and activation . This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

13308-88-8

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

2-[(Z)-(4-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5-

InChI Key

UYZKWRHTYCCDMP-XGICHPGQSA-N

SMILES

C1=CC(=CC=C1C=NN=C(N)N)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N\N=C(N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine typically involves the condensation reaction between 4-chlorobenzaldehyde and aminoguanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine serves as a scaffold in the development of new pharmaceuticals.

Treatment of Synucleinopathies

This compound, along with others, has potential in treating synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy . It may be administered to subjects in a therapeutically effective amount for treating and/or preventing these conditions .

Antibiotic Development

Guanidinium compounds, which share a similar functional group, are being explored for their potential in antibiotic development . These compounds can increase cellular accumulation, particularly in Gram-negative bacteria, making them interesting candidates for creating new antibiotics . Structure-activity relationship studies have shown that the guanidinium group is essential for antibacterial activity .

Antimicrobial Activity

Benzyl, phenyl guanidine, and aminoguanidine hydrazone derivatives have demonstrated in vitro antibacterial activities against Staphylococcus aureus and E. coli . Several aminoguanidine hydrazone derivatives have shown good overall activity . For example, a 3-(4-trifluoromethyl)-benzyloxy derivative showed good potency against S. aureus, but was less active against E. coli .

Histamine H3R Antagonists

Mechanism of Action

The mechanism of action of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Guanidine Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine C₈H₈ClN₅ Guanidine, 4-chlorophenylmethylidene imine 217.64 Antimicrobial research
Chlorhexidine diacetate C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ Bisguanidine, hexamethylene chain, 4-chlorophenyl 625.55 Antiseptic, disinfectant
Alexidine C₂₈H₄₄Cl₂N₁₀ Ethylhexyl substituents, bisguanidine 616.62 Oral antiseptic
1-(4-Chlorophenyl)biguanide hydrochloride C₈H₁₀ClN₅·HCl Biguanide, 4-chlorophenyl 232.12 Antimalarial research
N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide C₃H₈IN₅S Methylsulfanyl, hydroiodide salt 273.00 Synthetic intermediate

Key Observations:

  • Chlorhexidine and Alexidine are dimeric bisguanides with extended alkyl chains (hexamethylene or ethylhexyl), enhancing their membrane-disrupting activity and persistence .
  • The methylsulfanyl derivative (C₃H₈IN₅S) is a synthetic intermediate with lower yield (35–39%) due to steric hindrance during iodination .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to unsubstituted guanidines, favoring interactions with lipid bilayers. Chlorhexidine’s diacetate salt improves aqueous solubility (critical for topical formulations) .
  • Basicity : Guanidine derivatives exhibit high pKa (~12–13), enabling protonation at physiological pH and electrostatic interactions with bacterial cell walls .
  • Tautomerism : Quantum chemical calculations (B3LYP/6-31G*) suggest imine-enamine tautomerism in polar solvents like DMSO, which may influence reactivity and binding .

Biological Activity

N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a guanidine functional group linked through a methylidene bridge to a 4-chlorophenyl group, enhances its biological activities, making it a subject of extensive research. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN4 and a molecular weight of approximately 200.64 g/mol. The compound's structure is pivotal in determining its biological properties, particularly its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus, indicating potent antibacterial properties .
    • It has also demonstrated effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections .
  • Anticancer Properties :
    • In vitro studies have revealed that this compound possesses anticancer activity against several cancer cell lines, including HeLa and MCF-7. IC50 values for these cells range from 8.49 to 62.84 µg/mL, highlighting its potential as an anticancer agent .
    • The mechanism of action appears to involve apoptosis induction in cancer cells, although specific pathways remain to be fully elucidated.
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, contributing to its therapeutic potential in mitigating oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptors involved in cellular signaling pathways, affecting processes such as apoptosis and inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFindings
In Vitro Antimicrobial Study Demonstrated MIC values as low as 0.5 µg/mL against S. aureus; effective against biofilm formation .
Anticancer Activity Assessment Showed IC50 values between 8.49–62.84 µg/mL against HeLa cells; induced apoptosis in cancer cell lines .
Antioxidant Properties Evaluation Exhibited significant antioxidant activity, suggesting potential for oxidative stress-related therapies .

Q & A

Q. What are the recommended synthetic routes for N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4-chlorobenzaldehyde with aminoguanidine under controlled pH and temperature. A two-step approach is recommended:

Imine Formation : React 4-chlorobenzaldehyde with aminoguanidine in ethanol at 60–70°C for 6–8 hours under nitrogen to form the Schiff base intermediate .

Purification : Crystallize the product using a saturated acetonitrile-water mixture (3:1 v/v) to achieve >95% purity, as confirmed by HPLC .
Key Parameters : Maintain pH 7–8 using triethylamine to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate:hexane (1:1) as the mobile phase.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H NMR peaks with computational predictions (e.g., DFT). The imine proton (CH=N) typically resonates at δ 8.2–8.5 ppm, while aromatic protons (4-chlorophenyl) appear at δ 7.3–7.6 ppm .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N imine bonds: ~1.29 Å, C–N single bonds: ~1.40 Å) to confirm the (E)-configuration and planarity of the guanidine moiety. Non-covalent interactions, such as C–H···O hydrogen bonds, may stabilize the crystal lattice .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]+^+ at m/z 293.0824 for C9_9H10_{10}ClN5_5) with theoretical values .

Advanced Research Questions

Q. How do coordination chemistry studies inform the reactivity of this compound with transition metals, and what implications does this have for catalytic or biological applications?

Methodological Answer:

  • Metal Coordination : React the compound with Cu(II) or Fe(III) salts in methanol at 25°C. Monitor coordination via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands at 350–450 nm). The guanidine nitrogen and imine groups act as bidentate ligands, forming octahedral complexes .
  • Applications : Assess metal-complexed derivatives for antimicrobial activity using disk diffusion assays (e.g., against Staphylococcus aureus). Enhanced activity may arise from increased membrane permeability via lipophilic metal adducts .

Q. How can researchers resolve contradictions in reported spectroscopic data, such as discrepancies in 1H^1H1H NMR chemical shifts or IR stretching frequencies?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl3_3. Polar solvents like DMSO may shift imine proton peaks upfield by 0.2–0.3 ppm due to hydrogen bonding .
  • Tautomeric Equilibrium : Use variable-temperature NMR (VT-NMR) to detect tautomerism between imine and enamine forms. Cooling to −40°C can "freeze" the dominant tautomer .
  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational modes (e.g., C=N stretch at 1620–1650 cm1^{-1}) and compare with experimental IR data .

Q. What experimental strategies are effective for studying the compound’s solubility and stability in biological matrices?

Methodological Answer:

  • Solubility Profiling : Use the shake-flask method with PBS (pH 7.4) and measure saturation concentration via UV absorbance at λmax_{\text{max}} 265 nm. Salt forms (e.g., dihydrochloride) improve aqueous solubility (e.g., from 1.9 g/100 mL to >5 g/100 mL) .
  • Stability Studies : Incubate the compound in human plasma at 37°C and analyze degradation products using LC-MS. Hydrolysis of the imine bond is a major degradation pathway; stabilize with antioxidants like ascorbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine
Reactant of Route 2
Reactant of Route 2
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.